

# Crystal Structure of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: A Technical Overview

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## Compound of Interest

**Compound Name:** 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

**Cat. No.:** B1269253

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**Preamble:** An exhaustive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for **8-Bromo-4-hydroxyquinoline-3-carboxylic acid**. For researchers and drug development professionals, access to precise structural data is critical for understanding molecular interactions, guiding synthesis efforts, and predicting physicochemical properties.

To fulfill the core requirements of a detailed technical guide, this document will instead provide a comprehensive analysis of a closely related and structurally characterized compound: 5,7-Dibromo-2-methylquinolin-8-ol. The methodologies, data presentation, and structural analyses provided herein serve as a robust template for what would be expected in a whitepaper for the originally requested compound, once its crystal structure is determined.

## Introduction to 5,7-Dibromo-2-methylquinolin-8-ol

5,7-Dibromo-2-methylquinolin-8-ol is a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. Compounds from this family are of significant interest due to their wide range of biological activities, which include antimicrobial, anticancer, and neuroprotective effects. The determination of their three-dimensional structure is paramount for understanding the structure-activity relationships (SAR) that govern their therapeutic potential. X-ray crystallography provides definitive insights into molecular geometry, conformation, and the supramolecular assembly driven by intermolecular forces. This guide details the synthesis,

crystallization, and complete single-crystal X-ray diffraction analysis of this exemplar compound.

## Experimental Protocols

### Synthesis of 5,7-Dibromo-2-methylquinolin-8-ol

The synthesis of the title compound was adapted from the procedure described by Choi & Chi (2004).<sup>[1]</sup>

- Reaction Setup: A mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and sodium bicarbonate ( $\text{NaHCO}_3$ , 5 g) was prepared in methanol (MeOH, 50 ml).
- Bromination: A solution of bromine (5 ml) in methanol (50 ml) was added to the mixture.
- Stirring: The reaction mixture was stirred for 5 minutes at room temperature.
- Quenching: Sodium sulfite ( $\text{Na}_2\text{SO}_3$ , 2.5 g) was added to quench the excess bromine.
- Isolation: The mixture was filtered and the collected solid was washed with water (100 ml).
- Drying: The resulting white solid was dried under vacuum to yield the raw product (8.9 g, 89% yield).

## Crystallization

Single crystals suitable for X-ray diffraction were obtained through recrystallization. The raw product was dissolved in boiling ethanol and allowed to cool slowly to room temperature, which promoted the formation of high-quality single crystals.<sup>[1]</sup>

## X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a Bruker SMART CCD area-detector diffractometer.

- Data Collection: A suitable single crystal ( $0.40 \times 0.24 \times 0.22$  mm) was mounted and maintained at a temperature of 93 K. Data were collected using Mo  $\text{K}\alpha$  radiation ( $\lambda = 0.71073$  Å). A total of 13,437 reflections were measured.

- Data Reduction: Data were processed using the SAINT software package. A multi-scan absorption correction was applied using SADABS.
- Structure Solution and Refinement: The structure was solved using direct methods with SHELXS97 and refined on  $F^2$  by full-matrix least-squares using SHELXL97. Hydrogen atoms were placed in constrained positions.

## Data Presentation

### Crystal Data and Structure Refinement

The fundamental crystallographic parameters and refinement statistics are summarized below.

Parameter	Value
Chemical formula	C <sub>10</sub> H <sub>7</sub> Br <sub>2</sub> NO
Formula weight	316.99 g/mol
Temperature	93 K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	
a	22.2221 (5) Å
b	4.0479 (1) Å
c	21.7221 (4) Å
α	90°
β	102.167 (1)°
γ	90°
Volume	1910.07 (7) Å <sup>3</sup>
Z	8
Density (calculated)	2.203 Mg/m <sup>3</sup>
Absorption coefficient	8.45 mm <sup>-1</sup>
F(000)	1216
Refinement Details	
Reflections collected	13437
Independent reflections	1727 [R(int) = 0.025]
Goodness-of-fit on F <sup>2</sup>	1.11
Final R indices [I>2σ(I)]	R1 = 0.017, wR2 = 0.046

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Largest diff. peak/ hole	0.36 and -0.60 e.Å <sup>-3</sup>
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Data sourced from Schmidt et al. (2011).[\[1\]](#)

## Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions, including hydrogen bonds and halogen contacts.

Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	Angle (°)
O—H...N	-	-	-	-
C—H...O	-	-	-	-

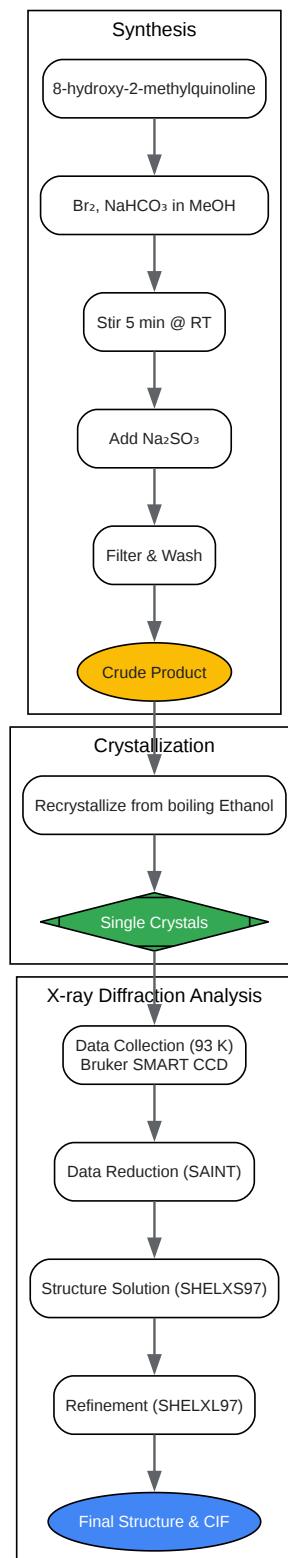
Contact Type	Distance (Å)
Br...Br	3.6284 (4)

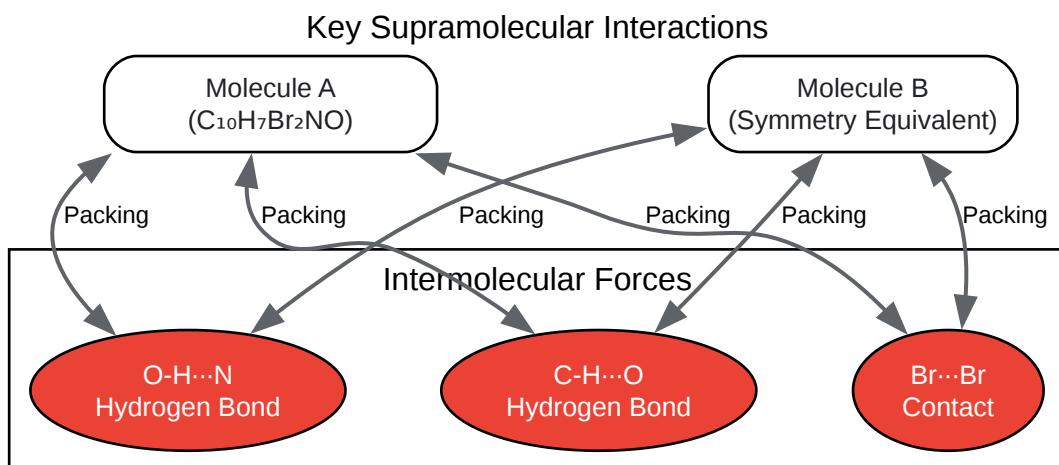
(Note: Specific geometric parameters for hydrogen bonds were not available in the abstract).

## Mandatory Visualizations

The following diagrams illustrate the key workflows and structural relationships as required.

## Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)**Figure 1.** Experimental workflow from synthesis to final structure.



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## References

- 1. 5,7-Dibromo-2-methylquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
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